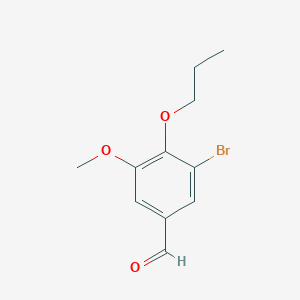

3-Bromo-5-methoxy-4-propoxybenzaldehyde

Beschreibung

Context within Substituted Benzaldehydes and Aromatic Halides

3-Bromo-5-methoxy-4-propoxybenzaldehyde belongs to the broad classes of substituted benzaldehydes and aromatic halides. Substituted benzaldehydes are characterized by a benzene (B151609) ring bearing a formyl group (-CHO) and one or more additional substituents. These substituents significantly influence the reactivity of both the aromatic ring and the aldehyde functionality. The presence of electron-donating groups (like methoxy (B1213986) and propoxy) and an electron-withdrawing group (bromo) in this compound creates a nuanced electronic environment that can be exploited in various chemical transformations.

Aromatic halides, compounds containing a halogen atom directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. The carbon-bromine bond in this compound is a key reactive site, particularly amenable to participation in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Significance as a Versatile Building Block in Organic Synthesis

The synthetic utility of this compound stems from the presence of multiple reactive centers, allowing for a variety of chemical modifications. A known synthesis of this compound starts from 5-bromovanillin (B1210037), which is reacted with bromopropane in the presence of potassium carbonate and dimethylformamide (DMF) to yield the desired product. prepchem.com

The aldehyde group can undergo a range of transformations. For instance, it can be oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis, providing access to different classes of compounds.

The bromine atom on the aromatic ring is particularly significant as it serves as a handle for introducing further molecular complexity. It can be replaced by various functional groups through nucleophilic aromatic substitution reactions or, more commonly, participate in transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are mainstays of modern organic synthesis for the formation of new carbon-carbon bonds. This capability allows for the attachment of diverse alkyl, aryl, or vinyl groups to the benzaldehyde (B42025) core.

Review of Research Gaps and Future Directions

The current body of scientific literature provides a foundational understanding of this compound, including its synthesis and basic chemical properties. However, there are notable research gaps that present opportunities for future investigation. A primary gap is the limited number of published studies detailing the specific applications of this compound as a synthetic intermediate. While its potential is evident from its structure, a more extensive exploration of its reactivity in various synthetic transformations would be highly valuable.

Future research could focus on several key areas:

Exploration of Cross-Coupling Reactions: A systematic investigation into the performance of this compound in a variety of palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions would be beneficial. This could lead to the development of efficient synthetic routes to novel polysubstituted aromatic compounds.

Synthesis of Novel Bioactive Molecules: The compound could be utilized as a starting material for the synthesis of new analogues of known bioactive molecules. Its unique substitution pattern may lead to compounds with enhanced or novel pharmacological properties.

Development of New Synthetic Methodologies: Research into novel, more sustainable, and efficient methods for the synthesis of this compound and its derivatives would be a valuable contribution to green chemistry. This could include the exploration of one-pot synthesis strategies or the use of more environmentally benign reagents and solvents.

Materials Science Applications: The potential of this compound as a monomer or precursor for the synthesis of novel polymers or functional materials has yet to be explored. Its aromatic core and reactive functional groups could be leveraged to create materials with interesting optical, electronic, or thermal properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-methoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHMUJXHUSCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366392 | |

| Record name | 3-bromo-5-methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91335-52-3 | |

| Record name | 3-Bromo-5-methoxy-4-propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91335-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Complex Molecule Synthesis Utilizing 3 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Synthesis of Schiff Bases and Imines as Ligands or Intermediates

The aldehyde functional group in 3-bromo-5-methoxy-4-propoxybenzaldehyde is readily susceptible to condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis due to its simplicity and the wide applicability of the resulting products. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic azomethine (-C=N-) linkage.

Schiff bases derived from substituted benzaldehydes are of significant interest due to their diverse applications. nih.govresearchgate.net They can act as bidentate or tridentate ligands, capable of forming stable complexes with various transition metals. nih.govresearchgate.net These metal complexes have been explored for their catalytic activity, and potential biological applications. The imine linkage is crucial for the biological activities exhibited by some Schiff bases. nih.gov

While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent, the reactivity is well-established for analogous compounds. For instance, substituted vanillins and other aromatic aldehydes are routinely used to synthesize a vast library of Schiff bases. researchgate.netresearchgate.net The reaction of this compound with various primary amines (e.g., anilines, alkylamines) would be expected to proceed under standard conditions, such as refluxing in an appropriate solvent (e.g., ethanol, methanol), often with acid or base catalysis to facilitate the dehydration step. researchgate.net

The resulting Schiff bases can be used as intermediates in further synthetic transformations. The C=N double bond can be reduced to form secondary amines, or it can participate in cycloaddition reactions to generate heterocyclic systems. Furthermore, the electronic properties of the imine can be tuned by the substituents on both the aldehyde and the amine precursors, making them valuable components in the design of functional molecules.

Table 1: Potential Schiff Base Derivatives of this compound

| Reactant Amine | Resulting Schiff Base Structure | Potential Application |

| Aniline | Ligand for metal complexes, intermediate for heterocyclic synthesis | |

| 4-Fluoroaniline | Precursor for biologically active compounds | |

| 2-Aminoethanol | Tridentate ligand, precursor for functional materials |

Note: The structures in this table are representative examples of potential reactions.

Formation of Condensation Products as Synthetic Intermediates

Beyond Schiff base formation, the aldehyde group of this compound can participate in a variety of other condensation reactions, yielding crucial synthetic intermediates. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond through the elimination of a small molecule, such as water.

One of the most fundamental condensation reactions for aldehydes is the aldol (B89426) condensation and related Claisen-Schmidt condensation. In a Claisen-Schmidt condensation, this compound can react with a ketone or another enolizable carbonyl compound in the presence of a base or acid catalyst. This reaction would lead to the formation of an α,β-unsaturated carbonyl compound, a versatile building block in organic synthesis. These products can undergo a variety of subsequent transformations, including Michael additions and cycloadditions.

Other important condensation reactions include the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of substituted alkenes. The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) provide another route to alkenes with high stereocontrol by reacting the aldehyde with a phosphorus ylide.

Building Block for Heterocyclic Compound Synthesis

Aromatic aldehydes are indispensable starting materials in the synthesis of a wide array of heterocyclic compounds. The electrophilic nature of the aldehyde carbon, combined with the directing effects of the substituents on the aromatic ring, makes this compound a promising candidate for constructing various heterocyclic systems.

For example, it can be utilized in the synthesis of quinolines through reactions like the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound (derivable from an aldol condensation of the aldehyde) with an aniline. Similarly, the Friedländer annulation, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl, could be adapted to use derivatives of this compound.

The aldehyde can also react with 1,2-, 1,3-, or 1,4-bifunctional nucleophiles to generate five-, six-, or seven-membered heterocyclic rings. For instance, reaction with a 1,2-diamine could lead to the formation of a dihydro-1H-imidazole derivative after initial imine formation and subsequent cyclization. Reaction with a β-ketoester in the presence of ammonia (B1221849) or an amine can lead to the synthesis of dihydropyridines via the Hantzsch pyridine (B92270) synthesis.

The presence of the bromo substituent on the aromatic ring provides an additional handle for synthetic manipulation. It can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) either before or after the formation of the heterocyclic ring, allowing for the introduction of a wide variety of substituents and further molecular diversification.

Incorporation into Polymeric Materials and Chitosan (B1678972) Derivatives

The reactivity of the aldehyde group in this compound allows for its incorporation into polymeric structures, leading to the development of functional materials with tailored properties. One notable application is in the modification of natural polymers like chitosan. Chitosan, a polysaccharide derived from chitin, possesses primary amine groups that can readily react with aldehydes to form imine linkages. nih.gov This process can be used to crosslink chitosan, forming hydrogels with potential applications in drug delivery and tissue engineering. nih.gov The crosslinking of chitosan with a triazine-tribenzaldehyde derivative has been reported to create pH- and thermo-responsive hydrogels. nih.gov A similar approach using this compound could lead to the formation of novel chitosan-based materials. The bromo and alkoxy substituents would impart specific properties, such as hydrophobicity and potential for further functionalization, to the resulting material.

Furthermore, this compound can be used as a monomer or a modifying agent in the synthesis of synthetic polymers. For example, it could be converted into a polymerizable monomer, such as a vinyl or acrylic derivative, and then copolymerized with other monomers to introduce the functional benzaldehyde (B42025) moiety into the polymer backbone or as a side chain. These aldehyde-functionalized polymers can be used as platforms for post-polymerization modification, allowing for the attachment of various molecules, such as biomolecules or fluorescent dyes. The principles of polymer synthesis from related natural products like ferulic acid, which can be polymerized after modification, can be applied here. researchgate.net

Precursor in Specialized Chemical Synthesis

Substituted benzaldehydes are key building blocks in the synthesis of numerous pharmaceutical and agrochemical agents. chemimpex.com The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of biologically active molecules. The bromo- and methoxy-substituted aromatic ring is a common motif in many bioactive compounds. nih.govmdpi.com

The aldehyde functionality can be transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, which can then be further elaborated to construct the target molecule. The bromo atom can be utilized in metal-catalyzed cross-coupling reactions to introduce complex substituents, a common strategy in modern drug discovery.

In addition to pharmaceuticals and agrochemicals, this compound can serve as an intermediate in the production of a range of specialty chemicals. prepchem.com These include dyes, fragrances, and electronic materials. The chromophoric nature of the substituted benzene (B151609) ring can be exploited in the synthesis of novel dyes and pigments. The aldehyde group can be used to build larger conjugated systems, which are often responsible for the color of organic molecules.

The unique combination of substituents can also influence the physical properties of the final products, such as solubility, thermal stability, and optical properties. This makes this compound a potentially valuable intermediate for the development of materials with specific functions, such as liquid crystals or organic light-emitting diode (OLED) components. The synthesis of fluorescent probes from related substituted benzaldehydes highlights this potential. chemimpex.com

Precursor for Dyes and Pigments

The core structure of this compound offers several features that are desirable in the design of colorants. The substituted benzene ring can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light. The electron-donating effects of the methoxy (B1213986) and propoxy groups, along with the electron-withdrawing nature of the bromo substituent, can influence the electronic transitions within a dye molecule, thereby affecting its color.

The aldehyde functionality is a key reactive site for building larger, conjugated systems essential for color. This can be achieved through various condensation reactions. For instance, it could react with compounds containing active methylene groups, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives, to form methine dyes. These dyes are characterized by a chain of methine groups (=CH-) forming a conjugated system.

Furthermore, the aldehyde group can be a precursor to other functional groups that are then used in dye synthesis. For example, the aldehyde could be converted to an amine group, which could then be diazotized and coupled with other aromatic compounds to form azo dyes. Azo dyes, characterized by the -N=N- linkage, are one of the largest and most important classes of commercial colorants. The synthesis of azo dyes often involves the diazotization of an aromatic amine and its subsequent coupling with a suitable coupling component, which can be a phenol, naphthol, or another amine. While no specific azo dyes derived from this compound are reported, the general synthetic routes for azo dyes using similar benzaldehyde derivatives are well-established. For example, azo dyes have been synthesized from other substituted benzaldehydes like 2-hydroxy-3-methoxy benzaldehyde and 4-hydroxy-3-methoxy benzaldehyde (vanillin).

The specific combination of substituents on the aromatic ring of this compound could potentially lead to dyes with unique shades and properties, such as improved lightfastness or solubility in different media. However, without experimental data, the exact color and performance characteristics of any hypothetical dyes derived from this compound remain speculative. Further research would be needed to explore these possibilities and to synthesize and characterize novel colorants based on this particular benzaldehyde derivative.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be crucial for identifying the number and arrangement of protons in 3-Bromo-5-methoxy-4-propoxybenzaldehyde. The expected spectrum would exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the methoxy (B1213986) and propoxy groups.

Expected ¹H NMR Data:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Expected Coupling Constants (J, Hz) |

| Aldehydic (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | N/A |

| Aromatic (Ar-H) | 7.0 - 7.5 | Two singlets (s) or two doublets (d) | 1H each | ~2-3 Hz (meta coupling) if doublets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | N/A |

| Propoxy (-OCH₂CH₂CH₃) | 3.9 - 4.1 (α-CH₂) | Triplet (t) | 2H | ~6-7 Hz |

| 1.7 - 1.9 (β-CH₂) | Sextet or multiplet (m) | 2H | ~7 Hz | |

| 0.9 - 1.1 (γ-CH₃) | Triplet (t) | 3H | ~7 Hz |

The chemical shifts would be influenced by the electronic effects of the bromine, methoxy, and propoxy substituents on the benzene (B151609) ring. The integration of the signals would confirm the number of protons in each unique environment. The coupling patterns, particularly for the propoxy group, would provide direct evidence of the connectivity of the protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | 185 - 195 |

| Aromatic (C-Br) | 110 - 120 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-OCH₃) | 155 - 165 |

| Aromatic (C-OPropoxy) | 150 - 160 |

| Aromatic (C-CHO) | 130 - 140 |

| Methoxy (-OCH₃) | 55 - 65 |

| Propoxy (-OCH₂) | 65 - 75 |

| Propoxy (-CH₂) | 20 - 30 |

| Propoxy (-CH₃) | 10 - 15 |

The precise chemical shifts would be dependent on the specific electronic environment of each carbon atom, influenced by the neighboring substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Quantitative NMR for Substitution Degree Determination

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound or to ascertain the precise degree of substitution on the aromatic ring in a mixture of related compounds. By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision. For this specific molecule, the well-resolved aldehydic proton signal or the methoxy signal would be ideal for quantification.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Given its likely volatility, this compound would be amenable to analysis by GC-MS. This technique would separate the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show the molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Expected GC-MS Fragmentation Data:

| Fragment Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Possible Structure/Loss |

| [M]⁺ | 272 / 274 | Molecular Ion |

| [M-H]⁺ | 271 / 273 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 243 / 245 | Loss of the formyl radical |

| [M-CH₃]⁺ | 257 / 259 | Loss of a methyl radical from the methoxy group |

| [M-C₃H₇]⁺ | 229 / 231 | Loss of the propyl radical |

| [M-OC₃H₇]⁺ | 213 / 215 | Loss of the propoxy radical |

| [M-Br]⁺ | 193 | Loss of the bromine radical |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS would be a valuable technique for the analysis of this compound, particularly if it is part of a complex mixture or if it is thermally labile. The liquid chromatograph would separate the components of the mixture, which would then be ionized and analyzed by the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. The resulting mass spectrum would provide the molecular weight and, through tandem mass spectrometry (MS/MS), detailed structural information from the fragmentation of the parent ion. The characteristic bromine isotopic pattern would also be a key feature in the mass spectrum.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₁₃BrO₃), HRESIMS provides an experimentally determined exact mass that can be compared against the theoretically calculated mass to confirm its molecular formula.

The theoretical monoisotopic mass of this compound is calculated to be 272.0048 Da. In a typical HRESIMS experiment, the compound is ionized, often forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of the mass analyzer allows for mass measurements with errors in the parts-per-million (ppm) range, unequivocally confirming the elemental formula. The presence of a bromine atom is distinctly characterized by the isotopic pattern of the molecular ion peak, where the ⁷⁹Br and ⁸¹Br isotopes appear in an approximate 1:1 ratio, separated by about 2 Da.

Table 1: Theoretical HRESIMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₃⁷⁹BrO₃ | 272.0048 |

| [M+H]⁺ | C₁₁H₁₄⁷⁹BrO₃⁺ | 273.0126 |

| [M+Na]⁺ | C₁₁H₁₃⁷⁹BrO₃Na⁺ | 294.9945 |

| [M] | C₁₁H₁₃⁸¹BrO₃ | 273.9994 |

| [M+H]⁺ | C₁₁H₁₄⁸¹BrO₃⁺ | 275.0071 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features. researchgate.net

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, which for aromatic aldehydes conjugated to the benzene ring, typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.compressbooks.pub The aldehyde C-H bond shows two characteristic, albeit weaker, stretching absorptions between 2880-2830 cm⁻¹ and 2750-2695 cm⁻¹. orgchemboulder.comdocbrown.info Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and propoxy groups appear in the 3000-2850 cm⁻¹ region. openstax.org The spectrum would also feature C-O stretching vibrations from the ether linkages around 1250-1000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers, generally between 650-500 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Aldehyde C=O | Stretch | 1710-1685 | Strong |

| Aromatic C=C | Ring Stretch | 1600-1450 | Medium |

| Ether C-O | Stretch | 1250-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands arising from π→π* and n→π* transitions. libretexts.org

The benzaldehyde (B42025) chromophore typically displays a strong absorption band corresponding to a π→π* transition of the conjugated system (benzene ring and carbonyl group), and a much weaker band at a longer wavelength corresponding to the symmetry-forbidden n→π* transition of the carbonyl group's non-bonding electrons. researchgate.net The presence of substituents on the benzene ring—bromo, methoxy, and propoxy groups—acts as auxochromes that can modify the position and intensity of these absorption bands. These electron-donating (methoxy, propoxy) and electron-withdrawing (bromo, aldehyde) groups cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) due to the extension of the conjugated π-system. uobabylon.edu.iq The solvent polarity can also influence the position of these transitions; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. uobabylon.edu.iq

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| π→π* | 250-300 | High (~10,000 L·mol⁻¹·cm⁻¹) | Intense band, sensitive to conjugation and substitution. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related brominated aromatic aldehydes allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.com

Table 4: Predicted Crystallographic Parameters and Structural Features

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Molecular Geometry | Essentially planar non-hydrogen atoms |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking, potential Br···O halogen bonds |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for analytical assessment, while column chromatography is used for preparative purification.

HPLC and UPLC: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing substituted benzaldehydes. researchgate.net A C18 stationary phase is typically used with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). UPLC, which uses smaller particle sizes in the stationary phase, offers faster analysis times and higher resolution compared to traditional HPLC. waters.commdpi.com Detection is usually performed with a UV detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., from the π→π* transition). The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Column Chromatography: For purification on a larger scale, silica gel column chromatography is effective. researchgate.net A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically used as the eluent. The separation is based on the differential adsorption of the compound and any impurities to the silica gel stationary phase. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure product.

Advanced Chemometric Methods in Spectroscopic Data Analysis

When spectroscopic data is collected over time (e.g., during a reaction) or under varying conditions, it generates large, multi-way datasets. Advanced chemometric methods, such as Multiway Analysis and Direct Trilinear Decomposition, are powerful tools for extracting meaningful chemical information from such complex data. rpi.eduresearchgate.net

These methods can analyze a three-way data array (e.g., absorbance vs. wavelength vs. time) to deconvolve the data into the individual contributions of each chemical species in the system. leidenuniv.nl For instance, if this compound were part of a reaction mixture monitored by UV-Vis spectroscopy, these algorithms could resolve the pure spectrum of the reactant, intermediates, and products, as well as their concentration profiles over time, without requiring prior physical separation. leidenuniv.nlnih.gov The underlying principle is the assumption of a trilinear data structure, where the data cube can be decomposed into three matrices representing the spectral profiles, concentration profiles, and another experimental variable. leidenuniv.nlleidenuniv.nl This "second-order advantage" allows for the quantification of an analyte even in the presence of uncalibrated interferences.

Computational Chemistry and Theoretical Modeling of 3 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the electronic structure and properties of molecules from first principles, without reliance on experimental data. For a molecule like 3-Bromo-5-methoxy-4-propoxybenzaldehyde, these calculations would provide fundamental insights into its behavior at a molecular level.

Electronic Structure Analysis and Charge Distribution

A thorough analysis of the electronic structure of this compound would involve mapping its molecular orbitals and determining the distribution of electron density. This would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its reactivity. The electronegative bromine and oxygen atoms are expected to create significant polarization within the molecule. However, specific values for atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps derived from quantum chemical calculations for this compound have not been reported in the scientific literature.

Adiabatic Electron Affinity (AEA) Calculations

Adiabatic Electron Affinity (AEA) is the energy released when an electron is added to a neutral molecule in its ground state to form an anion in its ground state. Calculating the AEA for this compound would quantify its ability to accept an electron, a key parameter in predicting its behavior in redox reactions and its potential role in charge-transfer processes. There are currently no published AEA calculations for this molecule.

Molecular Modeling and Docking Simulations for Interaction Mechanisms (e.g., as enzyme probes or substrates)

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) might interact with a larger molecule, typically a protein or enzyme. These methods are instrumental in drug discovery and in understanding biochemical pathways.

For this compound, docking studies could explore its potential to bind to various enzyme active sites, acting as either an inhibitor, a substrate, or a molecular probe. The aldehyde functional group, along with the substituted aromatic ring, provides potential sites for hydrogen bonding, hydrophobic interactions, and halogen bonding. However, without specific published docking studies, any potential biological targets or binding affinities remain speculative.

Prediction and Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry can be employed to predict and elucidate the mechanisms of chemical reactions, including the synthesis of a target molecule or its subsequent transformations. By calculating the energies of reactants, transition states, and products, computational models can map out the most likely reaction pathways.

For this compound, theoretical studies could illuminate the step-by-step mechanism of its synthesis, for example, from 5-bromovanillin (B1210037). Such studies would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. At present, no such detailed mechanistic studies for the synthesis or reactions of this compound have been reported in the literature.

Structure Activity Relationship Sar Studies in Chemical and Biochemical Contexts

Influence of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of 3-Bromo-5-methoxy-4-propoxybenzaldehyde is fundamentally governed by the interplay of its three substituents on the aromatic ring. The aldehyde functional group is a meta-director and deactivates the ring towards electrophilic substitution, while the alkoxy groups (methoxy and propoxy) are ortho-para directors and activators. The bromine atom also acts as an ortho-para director but is a deactivator. The final reactivity of the molecule is a complex sum of these competing electronic and steric influences.

The methoxy (B1213986) (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 5- and 4-positions, respectively, are strong electron-donating groups through resonance (+R effect). They donate electron density to the aromatic ring, which generally increases its reactivity towards electrophilic attack. This electron donation partially counteracts the deactivating effects of the aldehyde and bromine substituents.

The +R effect of these alkoxy groups is most pronounced at the ortho and para positions relative to themselves. For the 4-propoxy group, this would activate positions 3 and 5. For the 5-methoxy group, this activates positions 4 and 6. This combined activation enhances the electron density at specific sites, influencing the molecule's reactivity in various chemical transformations.

Sterically, the methoxy group is relatively small, but the propoxy group introduces more significant bulk. This steric hindrance can influence the accessibility of adjacent sites on the ring and the approach of reagents to the aldehyde functional group. The propoxy group can sterically shield the aldehyde carbonyl carbon and the C-3 position of the ring, potentially slowing down reactions at these sites compared to a less hindered analogue like 3-bromo-4,5-dimethoxybenzaldehyde.

Modulating Interactions with Enzyme Active Sites as Chemical Probes or Substrates in Biochemical Assays

While specific studies detailing the use of this compound as a chemical probe or substrate in biochemical assays are not prominently available in the current scientific literature, its structural motifs suggest potential applications. Benzaldehyde (B42025) derivatives are known to interact with various enzymes, notably aldehyde dehydrogenases (ALDHs), where they can act as substrates or inhibitors. nih.gov

The specific substitution pattern of this compound would likely modulate its interaction with an enzyme's active site. The lipophilicity introduced by the bromo and propoxy groups could enhance binding to hydrophobic pockets within an active site. The oxygen atoms of the methoxy and propoxy groups, along with the aldehyde carbonyl, can act as hydrogen bond acceptors. The precise fit and orientation within an active site would be determined by the combination of these electronic and steric factors. For instance, structurally related bromophenols and hydroxybenzaldehydes have been studied for their antioxidant and enzyme-inhibiting activities, suggesting that polysubstituted benzaldehydes are a promising class of molecules for biochemical investigation. researchgate.net

Electronic and Steric Effects on the Efficacy and Selectivity of Chemical Transformations

The combined electronic and steric profile of this compound significantly influences the efficacy and selectivity of chemical reactions.

Reactions at the Aldehyde Group: Nucleophilic addition to the carbonyl carbon is a key reaction for aldehydes. The reactivity of the aldehyde is dictated by the electrophilicity of the carbonyl carbon. The electron-donating methoxy and propoxy groups increase the electron density on the ring, which can be relayed to the aldehyde group, slightly reducing its electrophilicity and thus its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. researchgate.net Conversely, the electron-withdrawing bromine atom can partially counteract this effect. The steric bulk of the adjacent propoxy group can also hinder the approach of nucleophiles, potentially reducing reaction rates.

Reactions on the Aromatic Ring: For electrophilic aromatic substitution, the regioselectivity is complex. The powerful ortho-para directing alkoxy groups would direct incoming electrophiles to the C-2 and C-6 positions. However, the C-2 position is sterically hindered by the adjacent bromine and aldehyde groups, and the C-6 position is hindered by the adjacent methoxy group. Therefore, reactions may proceed slowly and could yield a mixture of products, with the precise outcome depending on the specific reagents and conditions. nih.gov

| Compound Name | Substituent at C3 | Substituent at C4 | Substituent at C5 | Expected Carbonyl Reactivity (Nucleophilic Addition) | Expected Ring Reactivity (Electrophilic Substitution) |

| Benzaldehyde | -H | -H | -H | Baseline | Baseline |

| 4-Propoxybenzaldehyde | -H | -OCH₂CH₂CH₃ | -H | Lower | Higher (o,p directing) |

| 3-Bromobenzaldehyde | -Br | -H | -H | Higher | Lower (m-directing) |

| Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | -OCH₃ | -OH | -H | Lower | Higher (o,p directing) |

| 3-Bromo-5-methoxybenzaldehyde | -Br | -H | -OCH₃ | Moderate | Moderate (o,p directing) |

| This compound | -Br | -OCH₂CH₂CH₃ | -OCH₃ | Lower | Moderate (Complex directing effects) |

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

- Storage : Keep in airtight, light-resistant containers at ambient temperatures. Avoid incompatible materials (strong acids/bases) .

How do substituent electronic effects (methoxy, propoxy, bromine) influence its reactivity in cross-coupling reactions?

Q. Advanced

- Bromine : Acts as a directing group, enhancing electrophilicity at ortho/para positions. Facilitates Suzuki-Miyaura couplings with aryl boronic acids .

- Methoxy/propoxy groups : Electron-donating effects stabilize intermediates in nucleophilic aromatic substitution. Use Hammett constants (σ⁺) to predict regioselectivity: σ⁺ (OCH₃) = −0.78; σ⁺ (OPr) = −0.92 .

- Steric effects : Propoxy groups may hinder reactivity at adjacent positions. Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to mitigate steric crowding .

What strategies mitigate low yields in multi-step syntheses involving this compound?

Q. Advanced

- Stepwise purification : Isolate intermediates after each functionalization step (e.g., column chromatography or recrystallization) to prevent cumulative impurities .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for alkylation steps and non-polar solvents (toluene) for bromination to enhance selectivity .

- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling steps. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig amination yields .

How can researchers validate the compound’s biological activity while avoiding non-specific interactions?

Q. Advanced

- Dose-response assays : Perform IC₅₀ determinations across a logarithmic concentration range (1 nM–100 µM) to distinguish specific binding from cytotoxicity .

- Control experiments : Use structurally similar analogs (e.g., 3-Bromo-4-methoxybenzaldehyde) to identify pharmacophore contributions .

- Biophysical validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

What analytical techniques are recommended for characterizing crystallinity and purity?

Q. Basic

- Melting point analysis : Compare experimental values (e.g., 125–130°C) with literature data .

- X-ray crystallography : Resolve molecular packing and confirm substituent positions (e.g., C–Br bond length = ~1.89 Å) .

- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .

How should researchers address discrepancies in reported melting points or solubility data?

Q. Data Contradiction Analysis

- Recrystallization solvents : Differences in ethanol vs. acetone recrystallization can alter melting points by 2–5°C .

- Polymorphism : Characterize crystalline forms using DSC to identify endothermic transitions corresponding to polymorphic shifts .

- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.